

Z-D-Meala-OH supplier and purchasing information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Meala-OH

Cat. No.: B554497

[Get Quote](#)

Z-D-Meala-OH: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Z-D-Meala-OH**, a modified D-alanine derivative with potential applications in muscle biology research. **Z-D-Meala-OH**, also known as N-alpha-Benzylloxycarbonyl-N-alpha-Methyl-D-alanine, is available from various chemical suppliers for research purposes.

I. Overview and Potential Applications

Z-D-Meala-OH is an N-methylated and benzylloxycarbonyl-protected form of D-alanine. While research on this specific compound is emerging, studies on analogous D-alanine derivatives suggest a potential role in mitigating muscle atrophy. One study has shown that a D-alanine analog can prevent muscle wasting by downregulating myostatin, a negative regulator of muscle growth, and promoting the phosphorylation of Akt and ERK, key proteins in muscle hypertrophy signaling pathways^[1].

Potential Research Applications:

- In vitro studies of muscle cell growth and differentiation: Investigating the effects of **Z-D-Meala-OH** on myoblast proliferation, differentiation into myotubes, and prevention of atrophy

in cell lines such as C2C12.

- Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by **Z-D-Meala-OH** in skeletal muscle cells.
- Peptide synthesis: Incorporation of a protected, N-methylated D-amino acid into peptide chains to enhance stability and conformational properties.

II. Supplier and Purchasing Information

Z-D-Meala-OH (CAS No. 68223-03-0) can be procured from several chemical suppliers specializing in amino acids, peptides, and biochemical reagents.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Researchers should request certificates of analysis to ensure the purity and identity of the compound.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity
MedchemExpress	68223-03-0	C12H15NO4	237.25 g/mol	>97%
Creative Peptides	68223-03-0	C12H15NO4	237.25 g/mol	>97%
Moldb	68223-03-0	C12H15NO4	237.25 g/mol	~97%

III. Experimental Protocols

The following are representative protocols that can be adapted for studying the effects of **Z-D-
Meala-OH** in a research setting.

A. In Vitro Muscle Atrophy Model with C2C12 Cells

This protocol describes the induction of atrophy in differentiated C2C12 myotubes, which can be used to assess the protective effects of **Z-D-
Meala-OH**. Atrophy can be induced by serum starvation or treatment with agents like dexamethasone or TNF- α .

Materials:

- C2C12 myoblasts

- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Differentiation Medium: DMEM with 2% Horse Serum (HS)
- Atrophy Induction Medium: Serum-free DMEM or DMEM with 2% HS and an atrophy-inducing agent (e.g., 100 ng/mL TNF- α)
- **Z-D-Meala-OH** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows for confluence within 24-48 hours.
- Differentiation: Once cells reach approximately 90% confluence, replace the growth medium with differentiation medium. Refresh the differentiation medium every 48 hours for 4-7 days to allow for the formation of multinucleated myotubes.
- Atrophy Induction and Treatment:
 - Replace the differentiation medium with the atrophy induction medium.
 - In parallel wells, treat the myotubes with the atrophy induction medium containing various concentrations of **Z-D-Meala-OH**. Include a vehicle control.
 - Incubate for 24-72 hours.
- Analysis: Assess the extent of muscle atrophy and the protective effect of **Z-D-Meala-OH** using methods such as:
 - Microscopy: Capture images to visually assess myotube morphology and diameter.
 - Immunofluorescence: Stain for muscle-specific proteins like myosin heavy chain to quantify myotube size.

- Western Blotting or qPCR: Analyze the expression of atrophy markers (e.g., MuRF1, MAFbx/atrogin-1) and key signaling proteins (e.g., myostatin, phosphorylated Akt, phosphorylated ERK).

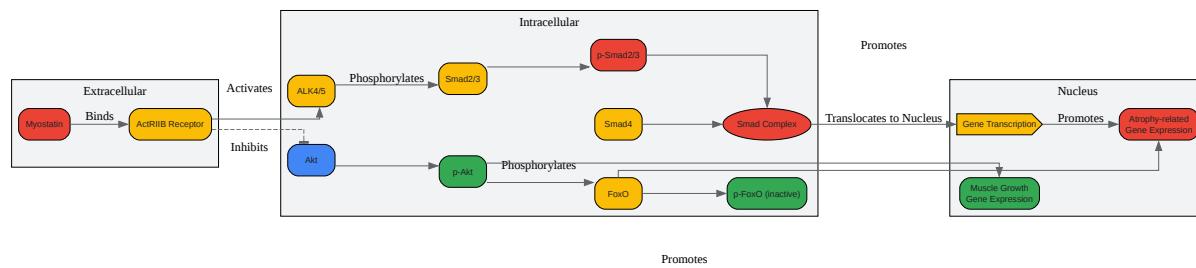
B. Myostatin Expression Assay

To investigate the effect of **Z-D-Meala-OH** on myostatin levels, a key negative regulator of muscle mass, a quantitative immunoassay can be performed on cell lysates or conditioned media.

Materials:

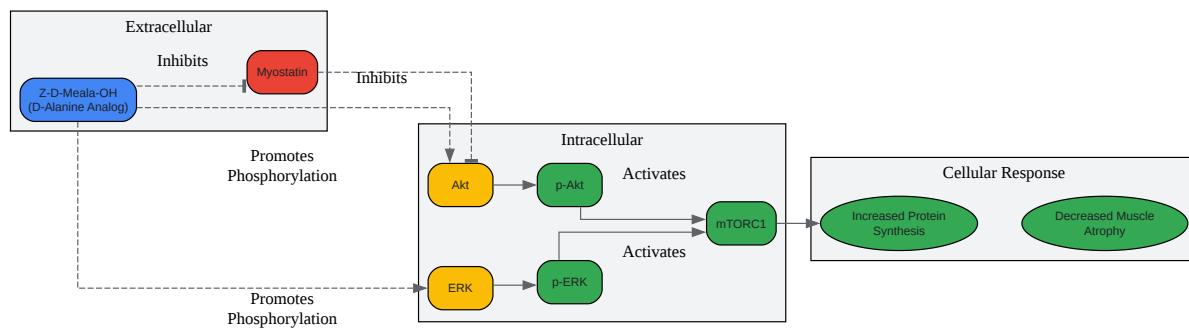
- C2C12 myotubes treated as described above.
- Cell lysis buffer.
- Commercial Myostatin ELISA kit.

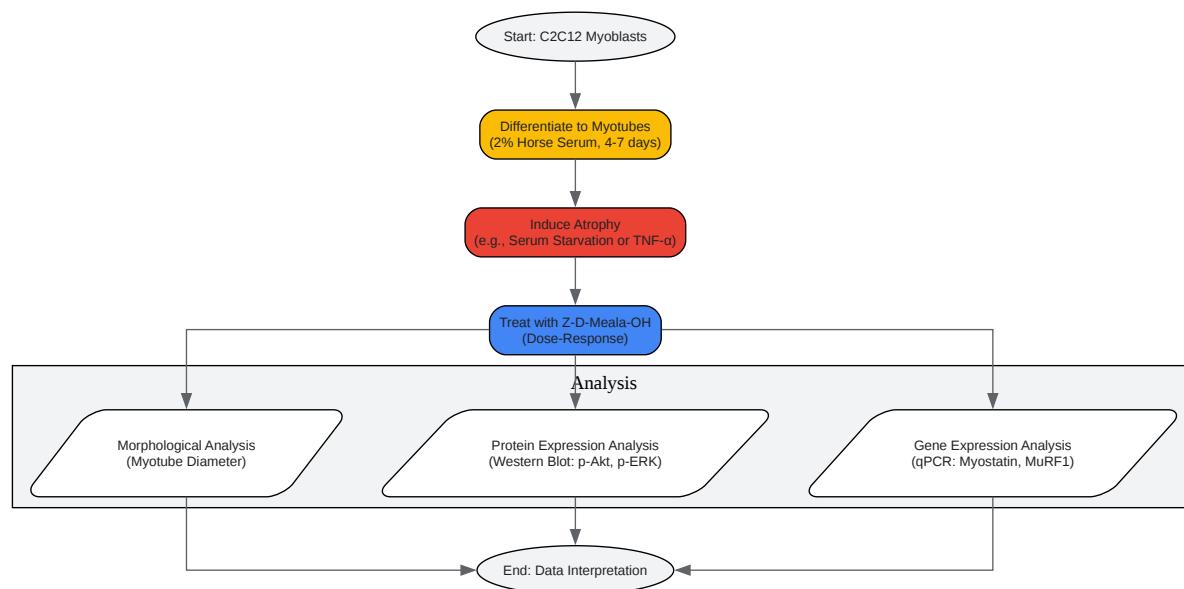
Procedure:


- Sample Collection: Collect cell lysates or conditioned media from treated and control C2C12 myotubes.
- ELISA: Follow the manufacturer's protocol for the myostatin ELISA kit to quantify the concentration of myostatin in each sample.
- Data Analysis: Compare the myostatin levels between untreated, atrophy-induced, and **Z-D-Meala-OH**-treated groups to determine the effect of the compound on myostatin expression and/or secretion.

IV. Signaling Pathways and Visualization

Research suggests that D-alanine analogs may exert their pro-muscle effects by modulating the myostatin and Akt/ERK signaling pathways. The binding of myostatin to its receptor, ActRIIB, initiates a signaling cascade that leads to the phosphorylation of Smad2/3, which in turn inhibits muscle growth. Myostatin signaling can also reduce the activity of Akt, a key promoter of muscle protein synthesis. Conversely, activation of the Akt and ERK pathways promotes muscle hypertrophy.


The proposed mechanism of action for a D-alanine analog like **Z-D-Meala-OH** involves the inhibition of myostatin, leading to a downstream activation of the Akt/ERK pathway, thereby promoting muscle growth and preventing atrophy.


Below are Graphviz diagrams illustrating the relevant signaling pathways and a hypothetical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Myostatin signaling pathway leading to muscle atrophy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ScholarWorks@Korea University College of Medicine: Effects of D-alanine analog on muscle atrophy through regulation of myostatin expression [scholarworks.korea.ac.kr]

- 2. 68223-03-0 | Z-D-MeAla-OH - Moldb [moldb.com]
- 3. Z-D-MeAla-OH - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Z-D-Meala-OH supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554497#z-d-meala-oh-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b554497#z-d-meala-oh-supplier-and-purchasing-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com